molecular formula C14H14O5 B14213069 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- CAS No. 828940-40-5

1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)-

Cat. No.: B14213069
CAS No.: 828940-40-5
M. Wt: 262.26 g/mol
InChI Key: SFXWMOZBVGQEKU-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- is a derivative of 1,4-naphthoquinone This compound is characterized by the presence of two methoxy groups and a methoxymethyl group attached to the naphthoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- typically involves the methoxylation of 1,4-naphthoquinone. The process can be carried out using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methoxylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups replacing the methoxy and methoxymethyl groups .

Scientific Research Applications

1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where it targets cellular pathways and induces oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group provides additional reactivity and potential for further functionalization, making it a valuable compound in research and industrial applications .

Properties

CAS No.

828940-40-5

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

2,5-dimethoxy-7-(methoxymethyl)naphthalene-1,4-dione

InChI

InChI=1S/C14H14O5/c1-17-7-8-4-9-13(11(5-8)18-2)10(15)6-12(19-3)14(9)16/h4-6H,7H2,1-3H3

InChI Key

SFXWMOZBVGQEKU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)OC

Origin of Product

United States

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